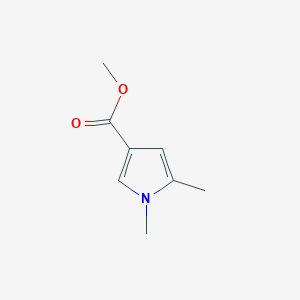
2,6-Diethoxyfluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethoxyfluorobenzene is an organic compound characterized by the presence of two ethoxy groups and one fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxyfluorobenzene typically involves the fluorination of 2,6-diethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethoxyfluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2,6-diethoxybenzoic acid.
Reduction: Formation of 2,6-diethoxybenzene.
Substitution: Formation of 2,6-diethoxyaniline or 2,6-diethoxythiophenol.
Wissenschaftliche Forschungsanwendungen
2,6-Diethoxyfluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Diethoxyfluorobenzene depends on its specific application. In chemical reactions, the fluorine atom’s electron-withdrawing nature can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.
2,6-Diethoxybenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2,6-Difluorobenzene: Contains two fluorine atoms, leading to different electronic and steric effects.
Uniqueness
2,6-Diethoxyfluorobenzene is unique due to the combination of ethoxy and fluorine substituents, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C10H13FO2 |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
1,3-diethoxy-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DCIKVRUZURIZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)

![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)



![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)




![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
